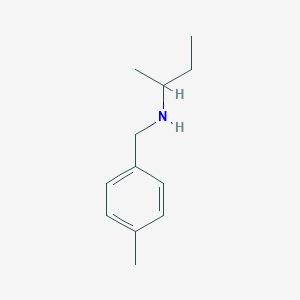

N-(4-methylbenzyl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

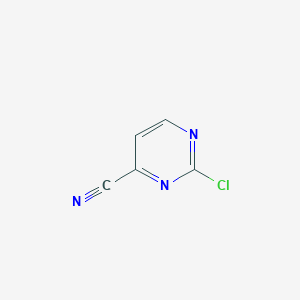

“N-(4-methylbenzyl)butan-2-amine” is a secondary aliphatic amine . It is a compound where a butan-2-amine molecule is substituted by a methylbenzyl group at the nitrogen atom .

Molecular Structure Analysis

The molecular formula of “N-(4-methylbenzyl)butan-2-amine” is C12H19N . The structure includes a butan-2-amine backbone with a methylbenzyl group attached to the nitrogen atom .Wissenschaftliche Forschungsanwendungen

Renewable Feedstocks and Material Science

Research on the use of renewable feedstocks, such as soybean oil, for producing nitrogen-containing derivatives has shown significant potential. These efforts are concentrated on converting triglycerides to fatty amines and amides, which are widely used in industry. The development of novel compounds, surfactants, and even polymers that contain nitrogen through various organic and enzymatic reactions highlights the relevance of nitrogen-containing compounds in material science and industrial applications (Biswas et al., 2008).

Food Science and Flavor Chemistry

In food science, branched aldehydes, derivatives of amino acids, play a critical role as flavor compounds. The production and degradation of these compounds from amino acids, including the involvement of nitrogen-containing intermediates, underscore the importance of nitrogen chemistry in enhancing food flavors and quality (Smit et al., 2009).

Environmental Science and Pollution Control

Advanced oxidation processes (AOPs) have been identified as effective means for degrading nitrogen-containing hazardous compounds, including aromatic and aliphatic amines. These compounds, resistant to conventional degradation processes, are utilized in textile, agricultural, and chemical industries. The review on AOPs for degrading such compounds emphasizes the environmental applications of understanding nitrogen-containing chemicals (Bhat & Gogate, 2021).

Biomedical Applications and Drug Delivery

Chitosan-based derivatives, owing to their biodegradability and compatibility, have been explored as adsorbents for heavy metal ions, showcasing the versatility of nitrogen-containing compounds in environmental remediation and potential biomedical applications (Ahmad et al., 2017). Furthermore, the role of amine activators in curing acrylic bone cements, which involves tertiary aromatic amines, highlights the intersection of organic chemistry and biomedical engineering for creating materials with specific therapeutic applications (Vázquez et al., 1998).

Catalysis and CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The synthesis and applications of these frameworks underscore the potential of nitrogen-containing compounds in addressing climate change through carbon capture technologies (Lin et al., 2016).

Eigenschaften

IUPAC Name |

N-[(4-methylphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-11(3)13-9-12-7-5-10(2)6-8-12/h5-8,11,13H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREWBJMUDAEIED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405889 |

Source

|

| Record name | N-(4-methylbenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)butan-2-amine | |

CAS RN |

869942-01-8 |

Source

|

| Record name | N-(4-methylbenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)